molecular formula C17H14N2 B4395723 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole

2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole

Cat. No. B4395723
M. Wt: 246.31 g/mol
InChI Key: AXKSWIVKUUDIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole, also known as MMB or MMB-CHMINACA, is a synthetic cannabinoid that has gained popularity in recent years. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabis. MMB is a relatively new compound, and its effects on the body are still being studied.

Mechanism of Action

2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole acts as an agonist of the CB1 receptor, which is located in the brain and nervous system. When 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole and other synthetic cannabinoids.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been found to have a variety of biochemical and physiological effects on the body. It has been shown to cause a decrease in body temperature, an increase in heart rate, and a decrease in blood pressure. 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been found to have immunomodulatory effects, which may be beneficial in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole in lab experiments is its high affinity for the CB1 receptor. This makes it a useful tool for studying the effects of synthetic cannabinoids on the body. However, one limitation of using 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole is its potency. 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole is a highly potent compound, and caution must be taken when handling and administering it.

Future Directions

There are many future directions for 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole research. One area of research is the development of new synthetic cannabinoids that are safer and more effective than 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole. Another area of research is the study of the long-term effects of synthetic cannabinoids on the body. Additionally, 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole may be useful in the development of new treatments for autoimmune diseases and other conditions.

Scientific Research Applications

2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has been used in scientific research to study the effects of synthetic cannabinoids on the body. It has been found to have a high affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabis. 2-(2-methylphenyl)-1-(2-propyn-1-yl)-1H-benzimidazole has also been used to study the effects of synthetic cannabinoids on the immune system and the cardiovascular system.

properties

IUPAC Name

2-(2-methylphenyl)-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2/c1-3-12-19-16-11-7-6-10-15(16)18-17(19)14-9-5-4-8-13(14)2/h1,4-11H,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKSWIVKUUDIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methylphenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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